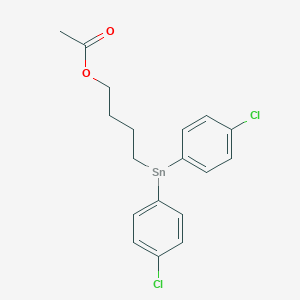![molecular formula C8H22AlBrSi2 B14407117 [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 85004-93-9](/img/structure/B14407117.png)
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) is a unique organosilicon compound characterized by the presence of bromoaluminum and trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of trimethylsilyl-substituted alkynes with bromoaluminum reagents. One common method includes the use of bromotrimethylsilane as a selective reagent in the solvent-free conversion of glycerol into bromohydrins . The reaction conditions often involve room temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydride donors.
Substitution: The bromoaluminum group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, bromotrimethylsilane, and various catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) involves its interaction with molecular targets through its bromoaluminum and trimethylsilane groups. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The molecular pathways involved may include the activation of specific enzymes or receptors, depending on the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Methylenebisacrylamide: This compound is used as a crosslinking agent in polyacrylamides and has applications in gel electrophoresis.
Bis(trimethylsilylmethyl) sulfide: Known for its use in organic synthesis as a building block.
Uniqueness
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) is unique due to its combination of bromoaluminum and trimethylsilane groups, which provide distinct reactivity and versatility in various chemical reactions. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
85004-93-9 |
|---|---|
Formule moléculaire |
C8H22AlBrSi2 |
Poids moléculaire |
281.32 g/mol |
Nom IUPAC |
[bromo(trimethylsilylmethyl)alumanyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.Al.BrH/c2*1-5(2,3)4;;/h2*1H2,2-4H3;;1H/q;;+1;/p-1 |
Clé InChI |
CYIHOTCSFBOWDK-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C[Al](C[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



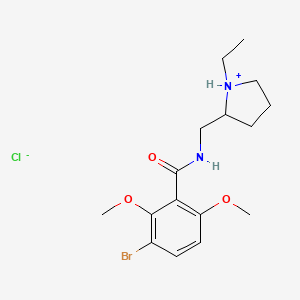
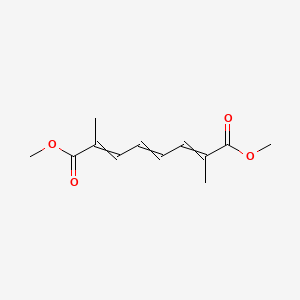
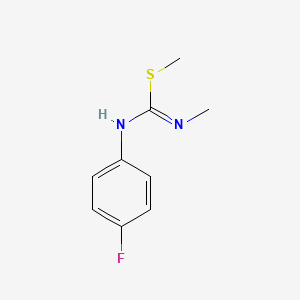
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
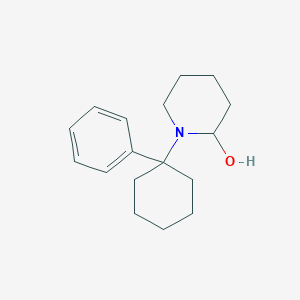
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
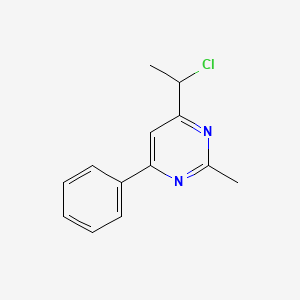
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
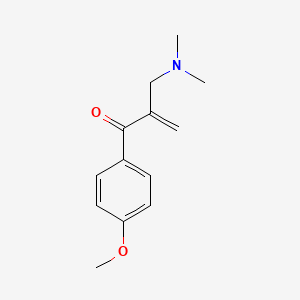
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)

